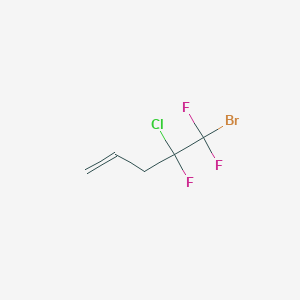oxophosphanium CAS No. 88648-03-7](/img/structure/B14400185.png)
[(2-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methoxyoxophosphanium typically involves the reaction of 2-fluorophenol with methoxyethylphosphine oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity.
Industrial Production Methods
Industrial production of (2-Fluorophenyl)methoxyoxophosphanium may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability, ensuring that the compound can be produced efficiently and cost-effectively. Advanced purification techniques such as recrystallization and distillation are employed to achieve the desired quality for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2-Fluorophenyl)methoxyoxophosphanium can be compared with other similar compounds such as:
(2-Fluorophenyl)methoxyphosphine: Similar structure but lacks the oxophosphanium group.
(2-Fluorophenyl)methoxyphosphonium: Contains a phosphonium group instead of oxophosphanium.
(2-Fluorophenyl)methoxyphosphonate: Features a phosphonate group.
The uniqueness of (2-Fluorophenyl)methoxyoxophosphanium lies in its oxophosphanium core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88648-03-7 |
|---|---|
Molekularformel |
C9H11FO3P+ |
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
(2-fluorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11FO3P/c1-7(11)14(12)13-6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/q+1 |
InChI-Schlüssel |
FBWIGQGVVUQASC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)[P+](=O)OCC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
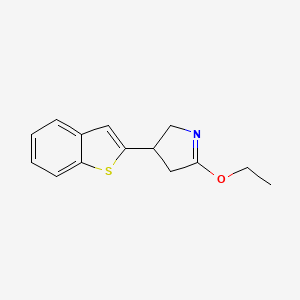



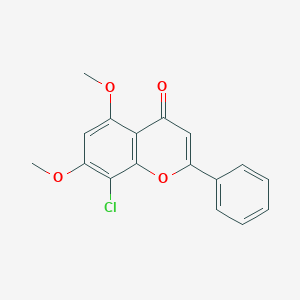
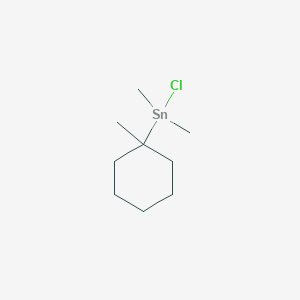
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
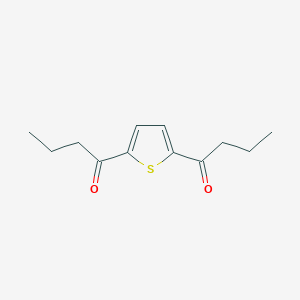
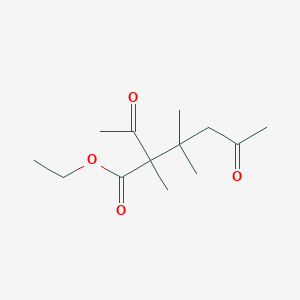
![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)
